molecular formula C16H23Cl2N3O2 B1193648 SC 53116 Hydrochloride CAS No. 879208-42-1

SC 53116 Hydrochloride

Cat. No. B1193648
M. Wt: 360.28
InChI Key: TVWDAUMNWKAMIX-LPJGFKLNSA-N
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Description

Synthesis Analysis

Synthesis of complex molecules often involves multi-step synthetic routes that include asymmetric epoxidation and Mitsunobu reactions, which are key steps in achieving the desired stereochemistry and functional group introduction (Leichuan Xu et al., 2022). These methods have been employed in the total synthesis of various compounds, indicating their versatility and efficiency in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds is characterized using techniques such as NMR, HR-ESI-MS, and X-ray diffraction. These techniques provide detailed information about the atomic arrangement and stereochemistry, essential for understanding the compound's properties and reactivity (Leichuan Xu et al., 2022).

Chemical Reactions and Properties

Chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are crucial for the application of SC 53116 Hydrochloride in research and industry. For example, the reactivity of tetracycline hydrochloride under photocatalytic conditions demonstrates the potential for chemical transformation and degradation, which could be relevant depending on the functional groups present in SC 53116 Hydrochloride (Y. Zhang et al., 2020).

Scientific Research Applications

  • 5-HT4 Agonism Activity : SC 53116 has been studied for its 5-HT4 agonism activity, particularly in the rat tunica muscularis mucosae assay. Its efficacy is compared with analogs such as Pyrrolizidine benzamide (Becker, Flynn, & Villamil, 2004).

  • Involvement in Cognitive Function : Research indicates that 5-HT4 receptors, which SC 53116 targets, are involved in cognitive functions. This is evidenced by behavioral, electrophysiological, and neurochemical studies in rats, demonstrating that SC 53116 can ameliorate cognitive impairment induced by the cholinergic neuronal system (Matsumoto et al., 2001).

  • Asymmetric Synthesis of Drug Candidates : SC 53116 has been a subject in the development of asymmetric synthesis methods for biologically important compounds. This includes novel approaches in microwave-assisted reactions for efficient synthesis (Schenkel & Ellman, 2004).

  • Anion Exchange and Sensing Applications : Although not directly related to SC 53116, research on single-crystal to single-crystal transformations in anion exchange processes, where similar compounds are used, may provide insights into potential applications of SC 53116 in sensing and detection technologies (Fu et al., 2018).

  • Antagonist Studies for Similar Compounds : Studies on compounds like SC-53606, which acts as an antagonist to receptors targeted by SC 53116, provide a contrastive understanding of the mechanism and potential applications of SC 53116 (Yang et al., 1993).

properties

IUPAC Name

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWDAUMNWKAMIX-LPJGFKLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCN3[C@H]2CCC3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858386
Record name 4-Amino-5-chloro-N-{[(1S,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl}-2-methoxybenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SC 53116 Hydrochloride

CAS RN

146388-57-0, 879208-42-1
Record name Benzamide, 4-amino-5-chloro-N-[[(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxy-, hydrochloride (1:1), rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146388-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-chloro-N-{[(1S,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl}-2-methoxybenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
T COOKSON - ncbi.nlm.nih.gov
Angiotensin I Converting Enzyme gene (ACE)• HR Bnmer, Switzerland.-Angiotensin rcu'ptor antagonists: clinical evaluation• M. Thibonnier, USA.-Structure of Vasopressin receptors• FA …
Number of citations: 0 www.ncbi.nlm.nih.gov

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